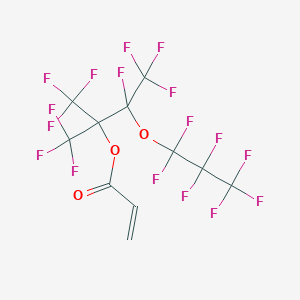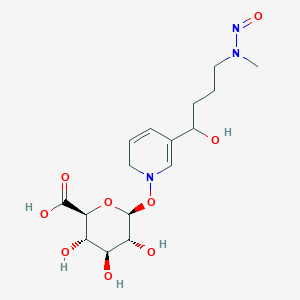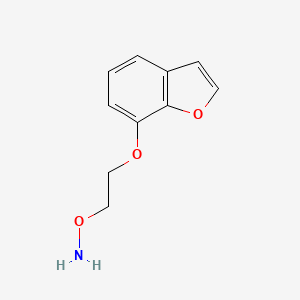
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine typically involves the reaction of benzofuran derivatives with hydroxylamine derivatives. One common method involves the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides under palladium-catalyzed conditions. This reaction allows for the formation of O-arylhydroxylamines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine involves its interaction with various molecular targets. The benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxylamine group can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring but without the hydroxylamine group.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Benzofuran-2-one: A benzofuran derivative with a ketone group at the 2-position.
Uniqueness
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine is unique due to the presence of both the benzofuran ring and the hydroxylamine group
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
O-[2-(1-benzofuran-7-yloxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H11NO3/c11-14-7-6-12-9-3-1-2-8-4-5-13-10(8)9/h1-5H,6-7,11H2 |
InChI-Schlüssel |
YFPRZONFILWSQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCON)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


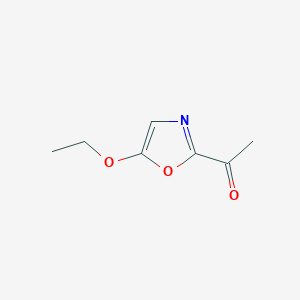
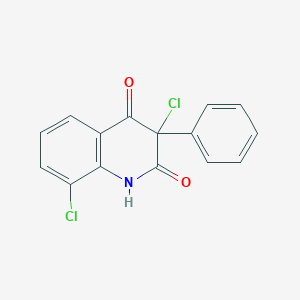
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
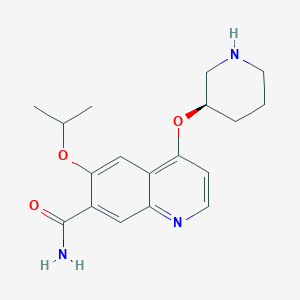
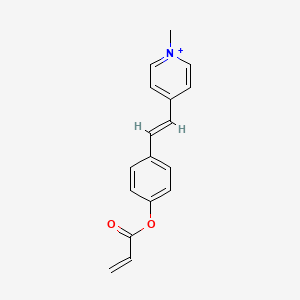
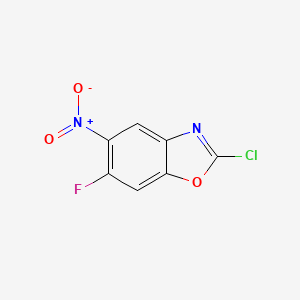
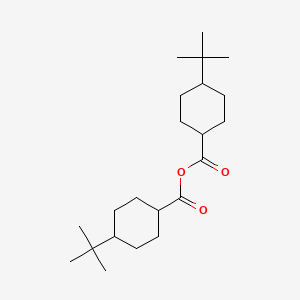
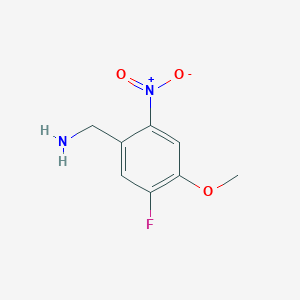
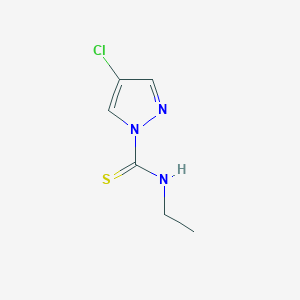
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
